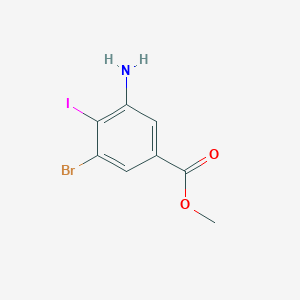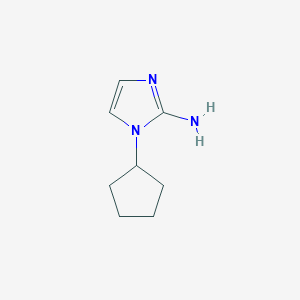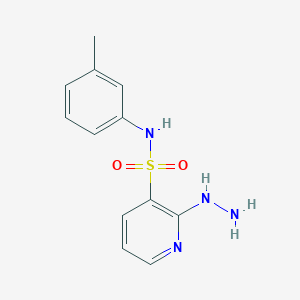
2-hydrazino-N-(3-methylphenyl)pyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-hydrazino-N-(3-methylphenyl)pyridine-3-sulfonamide is a chemical compound with the molecular formula C12H14N4O2S and a molecular weight of 278.33. It is a derivative of hydrazinopyridines, which have been actively investigated as precursors in the synthesis of products having biological activity .
Synthesis Analysis
Hydrazinopyridines can be synthesized by several methods, two of which are substitution of halogens by a hydrazino group and reduction of the corresponding diazonium salts . An effective method for the production of substituted hydrazinopyridines is the reaction of halopyridines with hydrazine hydrate .Scientific Research Applications
Antimicrobial and Antibacterial Agents
Research has shown the potential of derivatives of 2-hydrazino-N-(3-methylphenyl)pyridine-3-sulfonamide in the synthesis of compounds with significant antibacterial properties. For instance, novel heterocyclic compounds containing a sulfonamido moiety have been synthesized for their potential use as antibacterial agents. These compounds have demonstrated high activities against various bacterial strains, highlighting the chemical's utility in developing new antimicrobial therapies (Azab, Youssef, & El-Bordany, 2013).
Anticancer and Radiosensitizing Agents
Derivatives synthesized from 2-hydrazino-N-(3-methylphenyl)pyridine-3-sulfonamide have been evaluated for their anticancer properties and potential as radiosensitizing agents. A study synthesized novel sulfonamide derivatives and tested them for in vitro anticancer activity against human tumor liver cell lines, finding some compounds to exhibit higher activity than the control drug doxorubicin (Ghorab, Ragab, Heiba, El-Gazzar, & Zahran, 2015).
Antiglaucoma Agents
The compound's derivatives have been researched for their potential as intraocular pressure-lowering agents, with specific interest in treating glaucoma. Sulfonamide derivatives containing aromatic/heterocyclic moieties have shown effective inhibition of carbonic anhydrases involved in aqueous humor secretion, demonstrating promising results in reducing intraocular pressure in animal models (Scozzafava, Menabuoni, Mincione, Briganti, Mincione, & Supuran, 1999).
Antimicrobial Evaluation of Heterocyclic Compounds
Further exploring its antimicrobial applications, a study focused on the synthesis and antimicrobial evaluation of novel heterocyclic compounds based on 3-methyl-1-phenyl-5-benzene sulfonamido pyrazole. These compounds exhibited significant antimicrobial activity, contributing to the development of new therapeutic agents (El‐Emary, Al-muaikel, & Moustafa, 2002).
Synthesis of Metal Complexes
The compound has also been utilized in the synthesis of metal complexes, demonstrating its versatility in coordination chemistry. For instance, metal complexes containing 1-[(4-methylphenyl)sulfonamido]-2-[(2-pyridylmethylene)amino]benzene have been synthesized, offering insights into the structural characterizations and potential applications of these complexes in various fields (Sousa et al., 2001).
properties
IUPAC Name |
2-hydrazinyl-N-(3-methylphenyl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2S/c1-9-4-2-5-10(8-9)16-19(17,18)11-6-3-7-14-12(11)15-13/h2-8,16H,13H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIBJDUSNOCJZBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=C(N=CC=C2)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydrazino-N-(3-methylphenyl)pyridine-3-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

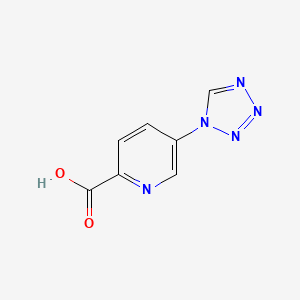

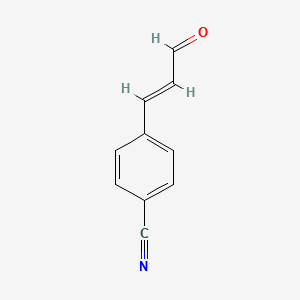
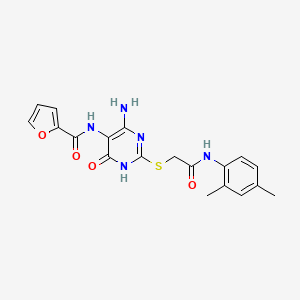
![4-(4-fluorophenylsulfonamido)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2873631.png)
![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(1,2-oxazol-5-yl)methanone](/img/structure/B2873632.png)
![2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2873635.png)
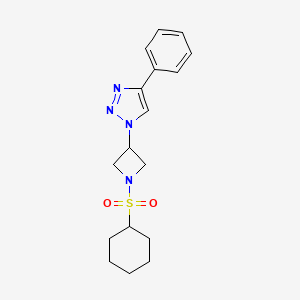
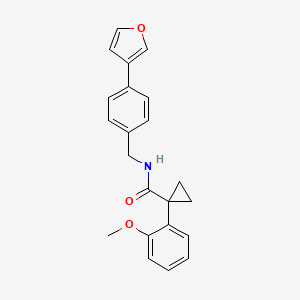

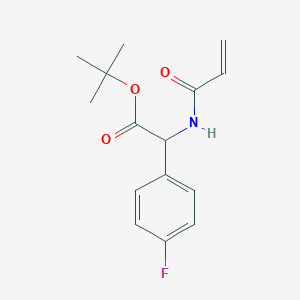
![2-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2873643.png)
